molecular formula C12H13ClN2 B1457495 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 1511936-21-2

2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B1457495
CAS No.: 1511936-21-2
M. Wt: 220.7 g/mol
InChI Key: WZAXZJFJGCBXFX-UHFFFAOYSA-N
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Description

2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.70 g/mol . Its CAS Number is 952569-57-2 . This carbonitrile-substituted tetrahydroquinoline derivative is characterized by a chloro group at the 2-position and two methyl groups at the 8-position of the fused ring system . Researchers can identify the compound using its InChI Key (WZAXZJFJGCBXFX-UHFFFAOYSA-N) and SMILES representation (CC1(CCCC2=CC(=C(N=C21)Cl)C#N)C) . While specific biological or mechanistic data for this exact molecule is not available in the public literature, tetrahydroquinoline scaffolds are widely recognized in medicinal chemistry as privileged structures for the development of novel pharmacologically active compounds . This particular structure, featuring multiple sites for chemical modification, makes it a valuable synthetic intermediate for constructing compound libraries for high-throughput screening or for structure-activity relationship (SAR) studies in drug discovery projects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-8,8-dimethyl-6,7-dihydro-5H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-12(2)5-3-4-8-6-9(7-14)11(13)15-10(8)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXZJFJGCBXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC(=C(N=C21)Cl)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511936-21-2
Record name 2-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Preparation Methods

Synthesis of the Tetrahydroquinoline Core with Dimethyl Substitution

The tetrahydroquinoline ring system with 8,8-dimethyl substitution can be synthesized by cyclization of appropriate precursors such as substituted anilines or amino alcohols with ketones or aldehydes bearing dimethyl groups. The geminal dimethyl groups at the 8-position are typically introduced via the starting ketone or aldehyde component.

Typical Reaction Conditions:

  • Acid-catalyzed cyclization using mineral acids or Lewis acids.
  • Heating under reflux in solvents such as ethanol or toluene.
  • Use of dehydrating agents to facilitate ring closure.

Introduction of the Carbonitrile Group at the 3-Position

The nitrile group at the 3-position is commonly introduced by:

  • Conversion of a corresponding 3-keto or 3-oxo intermediate to an oxime followed by dehydration to the nitrile.
  • Direct cyanation reactions using reagents such as cyanogen bromide or other cyanide sources under controlled conditions.

Alternatively, the nitrile functionality can be introduced through substitution reactions on a suitable leaving group at the 3-position.

Chlorination at the 2-Position

The 2-chloro substituent is introduced by halogenation of the quinoline ring, often through:

  • Treatment of the corresponding 2-hydroxy or 2-oxo derivative with chlorinating agents such as thionyl chloride (SOCl2), phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5).
  • Halogenation of N-oxides of the quinoline ring with alkyl sulfonyl halides (e.g., methylsulfonyl chloride).

This step requires careful control of reaction conditions to avoid over-chlorination or degradation of the molecule.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino precursor + ketone with gem-dimethyl groups, acid catalyst, reflux in ethanol Formation of 8,8-dimethyl-5,6,7,8-tetrahydroquinoline core
2 Oxime formation Hydroxylamine treatment of 3-oxo intermediate Formation of 3-oxime intermediate
3 Dehydration to nitrile Acid or dehydrating agent (e.g., P2O5) Conversion of oxime to 3-carbonitrile
4 Chlorination at 2-position Thionyl chloride or PCl3 treatment Introduction of 2-chloro substituent

Industrial and Laboratory Scale Considerations

  • Industrial Scale: Continuous flow reactors are employed to optimize reaction times and yields, especially for chlorination and cyanation steps, ensuring consistent product quality and safety.
  • Laboratory Scale: Batch reactions with careful temperature and reagent control are used, with purification by recrystallization or chromatography.

Research Findings and Analysis

  • The presence of geminal dimethyl groups at the 8-position enhances the stability of the tetrahydroquinoline ring and influences the reactivity of the compound during chlorination and cyanation.
  • Chlorination via thionyl chloride is efficient but requires anhydrous conditions to prevent hydrolysis.
  • The nitrile introduction via oxime dehydration is a reliable method yielding high purity products.
  • Alternative synthetic routes involving direct cyanation or halogen exchange reactions have been explored but often result in lower yields or by-products.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Tetrahydroquinoline ring formation Acid-catalyzed cyclization Amino precursors, ketones, acids High regioselectivity Requires precise temperature control
Nitrile group introduction Oxime formation and dehydration Hydroxylamine, dehydrating agents High yield, well-established Sensitive to reaction conditions
Chlorination at 2-position Halogenation of hydroxy or N-oxide Thionyl chloride, PCl3, sulfonyl chlorides Efficient chlorination Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
  • InChI Code: 1S/C12H13ClN2/c1-12(2)4-3-8-5-9(7-14)11(13)15-10(8)6-12/h5H,3-4,6H2,1-2H3
  • InChI Key: RKICFLPSLQJSMF-UHFFFAOYSA-N
  • Purity: Typically available at 95% .
  • Physical Form: Powder .

Potential Applications Based on Similar Compounds

Due to the limited information on the specific applications of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, applications of similar compounds are considered to infer potential uses:

  • Antimicrobial and Antiviral Activities: Pyridine compounds, which share structural similarities with tetrahydroquinolines, have demonstrated antimicrobial and antiviral activities .
  • Third-Generation Photovoltaics: Quinoline derivatives have gained popularity in third-generation photovoltaic applications .
  • Synthesis of Related Compounds: It can serve as an intermediate in synthesizing various other compounds . For instance, it is related to 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, which has a CAS No. 2225136-61-6 .

Case Studies

Specific case studies directly involving this compound are not available in the provided search results. However, research on related quinoline derivatives provides some context:

  • 8-Hydroxyquinoline Derivatives: Studies have explored the antiviral activities of 8-hydroxyquinoline derivatives against viruses like the dengue virus .
  • Antibacterial Activity: Certain derivatives have shown potent antibacterial activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .

Data Table

Due to the lack of specific data regarding this compound, a comprehensive data table cannot be constructed.

Future Research Directions

Further research is needed to explore the specific applications of this compound. Investigations could focus on:

  • Evaluating its potential antimicrobial and antiviral activities .
  • Exploring its use in synthesizing novel compounds for material science .
  • Assessing its applicability in photovoltaic technologies .

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302, H312, H315, H319, H332, H335
  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501

Mechanism of Action

The mechanism of action of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chlorine and nitrile groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Biological Activity

2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 1511936-21-2) is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article summarizes the biological activity of this compound based on recent research findings, including antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula: C₁₂H₁₃ClN₂
  • Molecular Weight: 220.70 g/mol
  • Purity: 95%
  • CAS Number: 1511936-21-2

Antimicrobial Activity

Research has indicated that compounds containing the tetrahydroquinoline nucleus exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of tetrahydroquinolines possess moderate to good antibacterial and antifungal activities. For instance:

  • A study evaluating various 5,6,7,8-tetrahydroquinoline derivatives demonstrated that certain compounds exhibited higher activity against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger when compared to standard antibiotics like Ampicillin and Griseofulvin .

Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives

CompoundBacterial ActivityFungal Activity
3aModerateGood
3bGoodModerate
3cHighestModerate
3dLowLow

Anticancer Activity

The anticancer potential of tetrahydroquinoline derivatives has also been extensively studied. These compounds have shown promise in inhibiting various cancer cell lines.

  • Mechanism of Action : Tetrahydroquinolines may exert their anticancer effects through multiple pathways including apoptosis induction and cell cycle arrest.
  • Case Studies : In vitro studies have reported that certain derivatives demonstrate cytotoxicity comparable to established chemotherapeutics like cisplatin and 5-fluorouracil (5-FU). For example:
    • Compound 3e showed significant cytotoxicity against lung cancer cells (A549) with a notable pro-apoptotic effect .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison Drug
3eA54915.4Cisplatin (10)
3fMCF-712.05-FU (14)
3gHeLa18.5Cisplatin (20)

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, tetrahydroquinolines have been investigated for various other pharmacological effects:

  • Neuroprotective Effects : Some studies suggest that these compounds may act as iron-chelators, potentially offering neuroprotective benefits against neurodegenerative diseases .
  • Anti-HIV Activity : Certain derivatives have shown efficacy in inhibiting HIV replication in vitro, indicating their potential as antiviral agents .

Q & A

Q. What are the common synthetic protocols for preparing 2-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs?

Answer: Synthesis typically involves multicomponent reactions or cyclization strategies. For example, analogous tetrahydroquinoline derivatives are synthesized via condensation of ketones (e.g., cyclohexanone) with nitriles or malononitrile derivatives in the presence of ammonium acetate or other catalysts . Key steps include:

  • Cyclization : Acid-catalyzed or thermally driven cyclization to form the tetrahydroquinoline core.
  • Functionalization : Introduction of substituents (e.g., chloro, methyl) via halogenation or alkylation at specific positions.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Determines bond lengths, angles, and supramolecular interactions (e.g., N–H···O hydrogen bonds, π–π stacking). For example, triclinic crystal systems with unit cell parameters (e.g., a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å) are reported for related tetrahydroquinoline derivatives .
  • NMR spectroscopy : Confirms substitution patterns (e.g., methyl groups at C8, chloro at C2).
  • FTIR : Identifies functional groups (e.g., C≡N stretch at ~2190 cm⁻¹) .

Q. Table 1: Representative Crystallographic Data for Analogous Compounds

ParameterValue (Example)Reference
Crystal SystemTriclinic (P1)
Unit Cell Volume659.26 ų
Bond Angle (C–C–N)~109.5°
Torsional AnglesVaried (e.g., −159.4° to 179.8°)

Intermediate Research Questions

Q. How do steric and electronic effects of the 8,8-dimethyl and 2-chloro substituents influence reactivity?

Answer:

  • Steric effects : The 8,8-dimethyl groups restrict conformational flexibility, potentially hindering nucleophilic attack at adjacent positions.
  • Electronic effects : The electron-withdrawing chloro group at C2 activates the carbonitrile moiety at C3 for nucleophilic substitution or cycloaddition reactions.
  • Methodological validation : Use density functional theory (DFT) calculations to map electrostatic potentials and compare with crystallographic data (e.g., bond angles deviating from ideality, such as C14′–C13′–C12 = 99.6°) .

Q. What strategies optimize yield in multicomponent reactions involving this compound?

Answer:

  • Catalyst selection : Protic acids (e.g., PPA) or Lewis acids enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Thermal stability studies (e.g., DSC/TGA) ensure reactions proceed without decomposition.

Advanced Research Questions

Q. How can conflicting bioactivity data for tetrahydroquinoline derivatives be resolved?

Answer: Contradictions in reported bioactivities (e.g., anti-inflammatory vs. cardiotonic effects) may arise from:

  • Structural variations : Minor substituent changes (e.g., thiophenyl vs. methyl groups) alter binding affinities .
  • Assay conditions : Standardize in vitro models (e.g., enzyme inhibition vs. cell-based assays) and validate with in silico docking studies.
  • Comparative analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding networks) with activity trends .

Q. What methodologies enable the design of metal complexes using this compound as a ligand?

Answer:

  • Ligand modification : Introduce donor atoms (e.g., S, N) into the tetrahydroquinoline scaffold to enhance metal coordination .
  • Complex characterization : Use single-crystal X-ray diffraction to confirm geometry (e.g., octahedral vs. tetrahedral) and spectroscopic techniques (EPR, UV-Vis) to assess electronic transitions .
  • Stability testing : Evaluate pH-dependent ligand dissociation using titration calorimetry.

Q. How can computational methods predict regioselectivity in derivatization reactions?

Answer:

  • DFT/MD simulations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonitrile group’s high electrophilicity favors attack at C3 .
  • Transition state modeling : Map energy barriers for competing pathways (e.g., C2 vs. C4 functionalization) using software like Gaussian or ORCA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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